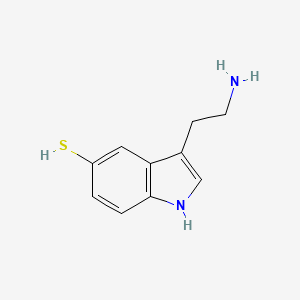

1H-Indole-5-thiol, 3-(2-aminoethyl)-

Description

Contextualizing 1H-Indole-5-thiol, 3-(2-aminoethyl)- within Indole (B1671886) Chemistry

The compound 1H-Indole-5-thiol, 3-(2-aminoethyl)-, also known by its synonym 5-Mercaptotryptamine, is a specific derivative of the indole heterocyclic system. nih.gov The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal and biological chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules. rsc.orgnih.govresearchgate.netresearchgate.net This particular compound is structurally characterized by an indole nucleus with two key substitutions: a 2-aminoethyl group at the C3 position and a thiol (-SH) group at the C5 position. nih.gov

The presence of the 3-(2-aminoethyl) side chain classifies it as a tryptamine (B22526). Tryptamine and its derivatives are a broad class of compounds with significant biological activities. nih.gov The most direct and significant contextualization of 1H-Indole-5-thiol, 3-(2-aminoethyl)- is as a structural analog of the well-known neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.govwikipedia.org In this compound, the hydroxyl (-OH) group at the 5-position of serotonin is replaced by a thiol group, a substitution that fundamentally alters the molecule's chemical and electronic properties while maintaining the core tryptamine pharmacophore. nih.gov

Below is a table detailing the computed chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-thiol | nih.gov |

| Molecular Formula | C10H12N2S | nih.gov |

| Molecular Weight | 192.28 g/mol | nih.govechemi.com |

| Exact Mass | 192.07211956 Da | nih.govechemi.com |

| CAS Number | 1078-01-9 | nih.govechemi.com |

| Canonical SMILES | C1=CC2=C(C=C1S)C(=CN2)CCN | nih.gov |

| InChI Key | IUQLRJYCXCDFAC-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 42.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 3 | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

Significance of Indole-Thiol Moieties in Contemporary Chemical Biology and Material Science

The combination of an indole core and a thiol functional group within a single molecule creates a bifunctional platform with significant potential in both chemical biology and material science.

Indole Moiety: The indole ring is considered a "privileged scaffold" in drug discovery. nih.gov Its structure is prevalent in a vast array of biologically active compounds, enabling it to interact with multiple receptor types. nih.govnih.gov Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com The indole nucleus is a key component of the essential amino acid tryptophan and its metabolites, such as serotonin, which are fundamental to central nervous system function. researchgate.netnih.gov Its chemical reactivity, particularly at the C3 position, allows for diverse functionalization, making it a versatile building block in synthetic chemistry. rsc.org

Thiol Moiety: The thiol group imparts a unique set of chemical properties that are highly valued in modern research.

In Chemical Biology: Thiols are nucleophilic and readily participate in conjugation reactions (e.g., Michael addition, disulfide bond formation), making them ideal for labeling and cross-linking biomolecules. The redox activity of the thiol group allows it to participate in oxidation-reduction processes, a key aspect of cellular signaling and antioxidant defense.

In Material Science: The strong affinity of sulfur for noble metal surfaces, particularly gold, makes thiol-containing molecules essential for the creation of self-assembled monolayers (SAMs). These organized molecular layers are fundamental in the development of biosensors, molecular electronics, and corrosion-resistant coatings. Furthermore, thiols can participate in polymerization reactions, such as thiol-ene "click" chemistry, to create advanced polymers and hydrogels with tailored properties. The incorporation of thiols into indole structures can lead to novel oligomers and functional materials. mdpi.com A thiol can act as a "multitasking" reagent in certain cascade reactions involving indoles, promoting dearomatizing spirocyclization and ring expansion to synthesize more complex heterocyclic systems like quinolines. acs.org

Research Gaps and Unaddressed Questions Pertaining to 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Despite the clear significance of its constituent moieties, a survey of the scientific literature reveals that 1H-Indole-5-thiol, 3-(2-aminoethyl)- is a remarkably understudied compound. While extensive research exists on its parent compound, indole, and its close structural analog, serotonin, this specific thiol derivative remains largely unexplored. wikipedia.orgnih.gov This lack of focused investigation presents several critical research gaps and unaddressed questions:

Synthetic Methodologies: There is a scarcity of published, optimized, and high-yield synthetic routes specifically for 1H-Indole-5-thiol, 3-(2-aminoethyl)-. While general indole synthesis methods exist, the specific challenges related to the introduction and stability of the thiol group have not been thoroughly addressed. d-nb.infoderpharmachemica.com

Biological Activity Profile: The biological activity of this compound is almost entirely unknown. Its interaction with serotonin receptors, which are the primary targets of serotonin, has not been characterized. nih.govnih.gov It is unclear whether it acts as an agonist, antagonist, or has a different binding profile altogether. Its potential effects on other biological targets, informed by the unique properties of the thiol group, have not been investigated.

Metabolic Profile: The metabolic fate and stability of 1H-Indole-5-thiol, 3-(2-aminoethyl)- in biological systems are unknown. The thiol group may be susceptible to oxidation or other metabolic transformations that differ significantly from the metabolism of serotonin.

Material Science Applications: The potential of this molecule as a building block for new materials has not been explored. Its ability to form SAMs on metal surfaces and its potential as a monomer for novel conductive or functional polymers remain uninvestigated.

Overview of Research Objectives and Scope for Investigations into 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Addressing the identified research gaps requires a multi-pronged investigative approach spanning synthetic chemistry, biochemistry, and material science. The primary objectives of future research on 1H-Indole-5-thiol, 3-(2-aminoethyl)- should be systematically designed to elucidate its fundamental properties and explore its potential applications.

The following table outlines the key research objectives and the scope of each investigation.

| Research Objective | Scope of Investigation |

| 1. Development of Synthetic Routes | To design, execute, and optimize a scalable and efficient synthesis of 1H-Indole-5-thiol, 3-(2-aminoethyl)-. This includes investigating various protective group strategies for the thiol and amino functionalities and purifying the final compound to a high degree for subsequent studies. |

| 2. Physicochemical Characterization | To conduct a comprehensive analysis of the compound's properties using techniques such as NMR, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. Computational modeling (e.g., DFT calculations) will be used to complement experimental data and understand the electronic structure. |

| 3. In Vitro Biological Evaluation | To perform receptor binding and functional assays across a panel of serotonin (5-HT) receptor subtypes to determine its affinity and efficacy (agonist/antagonist activity). nih.gov The compound will also be screened against other relevant biological targets where thiol-reactive compounds may show activity. |

| 4. Exploration of Material Applications | To investigate the self-assembly behavior of the molecule on gold surfaces using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). Its potential as a monomer in polymerization reactions (e.g., thiol-ene coupling) will be explored to create novel indole-based functional polymers. |

Structure

3D Structure

Properties

CAS No. |

1078-01-9 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-thiol |

InChI |

InChI=1S/C10H12N2S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |

InChI Key |

IUQLRJYCXCDFAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S)C(=CN2)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways for 1h Indole 5 Thiol, 3 2 Aminoethyl

Retrosynthetic Analysis of the 1H-Indole-5-thiol, 3-(2-aminoethyl)- Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1H-Indole-5-thiol, 3-(2-aminoethyl)-, several disconnections are plausible.

A primary strategy involves the Fischer indole (B1671886) synthesis , a robust and widely used method for constructing the indole core. wikipedia.orgtaylorandfrancis.com This approach disconnects the indole ring system itself. The target molecule can be traced back to two key fragments: a substituted phenylhydrazine (B124118) and a carbonyl compound that provides the C2 and C3 atoms of the indole ring along with the ethylamine (B1201723) side chain.

Disconnection 1 (Indole Ring): The indole ring is disconnected via the Fischer indole synthesis logic. This leads to a 4-mercaptophenylhydrazine derivative and an aldehyde precursor, such as 4-aminobutanal or a protected equivalent (e.g., an acetal). mdma.ch The thiol group (-SH) is highly reactive and prone to oxidation, so it is typically introduced in a protected form, such as a benzylthioether (-S-Bn). cdnsciencepub.com Therefore, the key hydrazine (B178648) intermediate becomes 4-(benzylthio)phenylhydrazine .

Disconnection 2 (Side Chain): An alternative disconnection targets the C2-C3 bond and the attached side chain. This could involve strategies like the Japp-Klingemann reaction, which also leads to a substituted phenylhydrazone intermediate, primed for Fischer indolization. cdnsciencepub.com This route disconnects the molecule to a diazonium salt derived from 4-(benzylthio)aniline and a cyclic β-keto ester like potassium 2-oxopiperidine-3-carboxylate . cdnsciencepub.com

These analyses suggest that a practical forward synthesis would involve constructing a 5-benzylthio-substituted tryptamine (B22526), followed by a final deprotection step to reveal the target 5-mercaptotryptamine.

Classical and Modern Synthetic Routes to 1H-Indole-5-thiol, 3-(2-aminoethyl)- and Related Precursors

Building upon the retrosynthetic blueprint, several synthetic pathways have been established. The classical synthesis of 5-mercaptotryptamine relies heavily on the Fischer indole synthesis. cdnsciencepub.com

A well-documented route begins with 4-benzylthioaniline. cdnsciencepub.com This precursor is converted into its corresponding diazonium salt and then reacted with potassium 2-oxopiperidine-3-carboxylate in a Japp-Klingemann reaction. This step forms the key intermediate, 2,3-piperidione-3-(4'-benzylthio)phenylhydrazone. cdnsciencepub.com

This hydrazone is then subjected to acidic conditions to induce the Fischer indole cyclization, yielding 5-benzylthio-1,2,3,4-tetrahydro-γ-carboline. Subsequent hydrolysis and decarboxylation afford 5-benzylthiotryptamine. The final crucial step is the removal of the benzyl (B1604629) protecting group from the sulfur atom. This is effectively achieved by reduction with sodium in liquid ammonia (B1221849), which cleaves the benzyl-sulfur bond to yield the desired 1H-Indole-5-thiol, 3-(2-aminoethyl)-. cdnsciencepub.com The product is often isolated as a more stable salt, such as a picrate (B76445) or hydrochloride salt, to prevent oxidation of the free thiol. cdnsciencepub.com

Table 1: Classical Synthesis of 1H-Indole-5-thiol, 3-(2-aminoethyl)- Data sourced from Jerumanis & Lalancette (1964). cdnsciencepub.com

| Step | Starting Material(s) | Key Reagents/Conditions | Intermediate/Product |

| 1 | 4-benzylthioaniline | NaNO₂, HCl; then Potassium 2-oxopiperidine-3-carboxylate | 2,3-piperidione-3-(4'-benzylthio)phenylhydrazone |

| 2 | Hydrazone intermediate | Acid (e.g., H₂SO₄), heat (Fischer Indolization) | 5-Benzylthiotryptamine |

| 3 | 5-Benzylthiotryptamine | Sodium (Na) in liquid ammonia (NH₃) | 1H-Indole-5-thiol, 3-(2-aminoethyl)- |

Modern synthetic approaches could offer alternatives to this classical pathway. For instance, the Gassman indole synthesis is particularly effective for producing indoles with substituents at the 5-position. luc.edu This method involves the reaction of a substituted aniline (B41778) with a thioether-containing ketone to generate a 3-methylthioindole, which can then be desulfurized with Raney Nickel. orgsyn.org While typically used to produce desulfurized indoles, the methodology highlights the manipulation of sulfur-containing intermediates in indole synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another modern tool. A variant of the Fischer synthesis uses a palladium catalyst to couple aryl bromides with hydrazones, expanding the scope of accessible precursors. wikipedia.org This could potentially be applied to construct the 4-(benzylthio)phenylhydrazone intermediate from 4-bromobenzylthioether.

Stereoselective Synthesis Approaches for Chiral Analogs of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The parent compound, 1H-Indole-5-thiol, 3-(2-aminoethyl)-, is achiral. However, the synthesis of chiral analogs, such as those with a stereocenter on the ethylamine side chain (e.g., α-methyl-5-mercaptotryptamine), requires stereoselective methods.

One common strategy is to employ a chiral carbonyl compound in the Fischer indole synthesis. For example, reacting 4-(benzylthio)phenylhydrazine with a chiral aldehyde or ketone would generate a diastereomeric mixture of hydrazones that could be separated, or cyclized to form the chiral indole. The stereochemistry of the final product would be dictated by the chiral starting material.

Another approach involves asymmetric reduction. A precursor containing a ketone on the side chain could be reduced to a chiral alcohol using a stereoselective reducing agent (e.g., a chiral borane (B79455) reagent or an enzyme). The resulting chiral hydroxyl group could then be converted to the required amine with retention or inversion of configuration, depending on the chosen chemical transformations.

Chiral auxiliaries can also be employed. An achiral tryptamine precursor could be reacted with a chiral auxiliary, creating a diastereomeric mixture that can be separated by chromatography or crystallization. Subsequent chemical modifications to the side chain, followed by removal of the auxiliary, would yield the enantiomerically pure analog. While specific examples for 5-mercaptotryptamine analogs are not widely reported, these principles are fundamental to the asymmetric synthesis of related bioactive molecules.

Chemo-Enzymatic and Biocatalytic Strategies in 1H-Indole-5-thiol, 3-(2-aminoethyl)- Synthesis

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical chemical synthesis route. The natural biosynthesis of serotonin (B10506) in eukaryotes provides a direct model for a potential biocatalytic approach to its thiol analog. nih.gov

In humans and other animals, serotonin is synthesized from the amino acid L-tryptophan in two enzymatic steps:

Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govmdpi.com

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine). nih.govnih.gov

A plausible chemo-enzymatic strategy for 1H-Indole-5-thiol, 3-(2-aminoethyl)- would involve a biomimetic final step. The key would be to chemically synthesize the precursor 5-mercapto-L-tryptophan . This synthetic amino acid could then be presented as a substrate to the enzyme AADC. Many decarboxylase enzymes exhibit a degree of substrate promiscuity, meaning they can accept and process molecules that are structurally similar to their natural substrate. nih.gov If AADC accepts 5-mercapto-L-tryptophan, it would catalyze its decarboxylation to directly form 1H-Indole-5-thiol, 3-(2-aminoethyl)- under mild, aqueous conditions.

Table 2: Proposed Chemo-Enzymatic Pathway

| Step | Description | Reactant | Enzyme/Catalyst | Product |

| 1 | Chemical Synthesis | Commercially available indole precursors | Multi-step chemical reactions | 5-Mercapto-L-tryptophan |

| 2 | Biocatalytic Decarboxylation | 5-Mercapto-L-tryptophan | Aromatic L-amino acid decarboxylase (AADC) | 1H-Indole-5-thiol, 3-(2-aminoethyl)- |

This approach would offer the advantages of high selectivity and environmentally benign reaction conditions for the final, crucial step, avoiding the use of harsh reagents often required in purely chemical routes.

Optimization of Reaction Conditions and Yields for Scalable Production of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

For the scalable production of 1H-Indole-5-thiol, 3-(2-aminoethyl)-, optimization of the classical synthetic route is essential. Key areas for improvement include the Fischer indole cyclization and the final deprotection step.

The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid (PPA), and zinc chloride. wikipedia.org A systematic screening of catalysts, solvents, and reaction temperatures for the cyclization of the 2,3-piperidione-3-(4'-benzylthio)phenylhydrazone intermediate could significantly improve the yield and purity of the resulting 5-benzylthiotryptamine. Procedures for the scalable synthesis of other substituted tryptamines often utilize aqueous sulfuric acid at reflux, which has proven effective and economical. mdma.ch

The final deprotection step, the reduction of the benzylthioether with sodium in liquid ammonia, is highly effective on a lab scale but presents significant challenges for large-scale industrial production due to the cryogenic temperatures and handling of metallic sodium. cdnsciencepub.com Alternative deprotection strategies could be explored, such as:

Catalytic Transfer Hydrogenation: Using a palladium catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene.

Acid-catalyzed cleavage: Using strong acids like trifluoroacetic acid (TFA), although this can be harsh on the indole nucleus.

Furthermore, protecting the highly reactive thiol and amine functionalities during synthesis and purification is critical to prevent side reactions and degradation. The use of orthogonal protecting groups that can be removed selectively would enhance the robustness of the synthesis. For large-scale production, minimizing chromatographic purification steps by developing reaction conditions that yield a product that can be purified by crystallization is a primary goal. This often involves careful selection of solvents and control over precipitation/crystallization conditions to maximize yield and purity.

Chemical Reactivity and Mechanistic Organic Chemistry of 1h Indole 5 Thiol, 3 2 Aminoethyl

Electrophilic and Nucleophilic Reactions Involving the Indole (B1671886) Nitrogen and Sulfur Moieties of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The indole nucleus of 1H-Indole-5-thiol, 3-(2-aminoethyl)- possesses multiple sites for both electrophilic and nucleophilic attack. The electron-rich nature of the indole ring, particularly at the C3 position, makes it prone to electrophilic substitution. However, in this molecule, the C3 position is already substituted. The indole nitrogen (N1) and the sulfur atom of the thiol group are the primary sites for nucleophilic reactions.

Electrophilic Reactions: While the C3 position is blocked, electrophilic attack can still occur at other positions on the indole ring, though this is generally less favorable. The reactivity of the indole ring can be influenced by the substituents. The thiol and aminoethyl groups can modulate the electron density of the ring system.

Nucleophilic Reactions: The indole nitrogen, after deprotonation, can act as a nucleophile. This is a common feature in indole chemistry, allowing for N-alkylation and N-acylation reactions. acs.org For instance, in the presence of a suitable base, the indole nitrogen can be deprotonated to form an indolyl anion, which can then react with electrophiles like alkyl halides or acyl chlorides.

The sulfur atom of the thiol group is a potent nucleophile, readily participating in various reactions. nih.gov It can undergo S-alkylation, S-acylation, and Michael additions. The high nucleophilicity of the thiolate anion, formed upon deprotonation of the thiol, drives these reactions. nih.gov

Table 1: Predicted Nucleophilic Reactions of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

| Reaction Type | Reagent Example | Predicted Product |

| N-Alkylation | Methyl iodide (CH₃I) | 3-(2-aminoethyl)-1-methyl-1H-indole-5-thiol |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-acetyl-3-(2-aminoethyl)-1H-indole-5-thiol |

| S-Alkylation | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 3-(2-aminoethyl)-5-(benzylthio)-1H-indole |

| S-Acylation | Benzoyl chloride (C₆H₅COCl) | S-(3-(2-aminoethyl)-1H-indol-5-yl) benzothioate |

It is important to note that chemoselectivity in these reactions would be a key consideration. The relative nucleophilicity of the indole nitrogen, the sulfur atom, and the primary amine of the side chain would determine the major product under specific reaction conditions. Generally, the thiol group is a stronger nucleophile than the amine and the deprotonated indole nitrogen, suggesting that S-functionalization might be favored under neutral or mildly basic conditions.

Radical Pathways and Antioxidant Properties Associated with the Thiol Group in 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The thiol group in 1H-Indole-5-thiol, 3-(2-aminoethyl)- is expected to be the primary center for radical reactions and to be the main contributor to its antioxidant properties. Thiols are well-known radical scavengers, and the indole nucleus itself can also participate in antioxidant processes.

The principal mechanism by which thiols exert their antioxidant effect is through hydrogen atom transfer (HAT) from the S-H bond to a radical species, thereby neutralizing the radical and forming a thiyl radical (RS•). nih.govchim.it This thiyl radical is relatively stable and can further react, often by dimerizing to form a disulfide (RSSR) or by reacting with other radical species.

The antioxidant activity of aminothiols is a well-studied phenomenon, where both the thiol and amino groups can play a role in the radical scavenging mechanism. iisertirupati.ac.in The presence of the amino group can influence the electronic properties of the thiol and may participate in stabilizing the resulting thiyl radical.

The indole moiety is also known to possess antioxidant properties. nih.gov It can act as a free radical scavenger, and the nitrogen atom can donate an electron to stabilize radical species. The combination of the thiol group and the indole nucleus in 5-mercaptotryptamine suggests a potent antioxidant capacity. Studies on the closely related molecule serotonin (B10506) (5-hydroxytryptamine) have shown that it can be oxidized to form radical species that can then conjugate with thiols. nih.gov This indicates a potential for complex radical-mediated interactions involving both the indole and thiol components of 1H-Indole-5-thiol, 3-(2-aminoethyl)-.

Table 2: Potential Radical Scavenging Reactions of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

| Radical Species (R•) | Reaction Mechanism | Product |

| Hydroxyl radical (•OH) | Hydrogen Atom Transfer (HAT) from S-H | Thiyl radical + H₂O |

| Peroxyl radical (ROO•) | Hydrogen Atom Transfer (HAT) from S-H | Thiyl radical + ROOH |

| Thiyl radical dimerization | Radical Combination | Disulfide derivative |

Further investigation using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy would be necessary to definitively characterize the radical scavenging pathways and antioxidant efficacy of this specific compound.

Tautomerism and Isomerization Dynamics of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

1H-Indole-5-thiol, 3-(2-aminoethyl)- can potentially exist in several tautomeric forms due to the presence of the thiol, indole, and amino functional groups. Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.

Thiol-Thione Tautomerism: The thiol group attached to the aromatic indole ring can theoretically exhibit thiol-thione tautomerism. nih.govchim.it This would involve the migration of the thiol proton to the C4 or C6 position of the indole ring, with the concomitant formation of a carbon-sulfur double bond (a thione) and disruption of the aromaticity of the benzene (B151609) portion of the indole nucleus. However, for aromatic thiols, the thiol form is generally overwhelmingly favored due to the stability of the aromatic system. researchgate.net

Amino-Imine Tautomerism: The aminoethyl side chain can exhibit amino-imine tautomerism. This would involve the migration of a proton from the carbon adjacent to the amino group to the nitrogen, forming an imine. This type of tautomerism is analogous to keto-enol tautomerism. nih.govechemi.com In most simple amines, the amino form is significantly more stable than the imine tautomer.

Indole Tautomerism: The indole ring itself can exhibit tautomerism. The proton on the indole nitrogen can potentially migrate to the C3 position to form a 3H-indole tautomer (an indolenine). However, the 1H-indole tautomer is significantly more stable due to the aromaticity of the pyrrole (B145914) ring.

Isomerization: In addition to tautomerism, 1H-Indole-5-thiol, 3-(2-aminoethyl)- can exist as different conformational isomers (conformers) due to the rotation around the single bonds in the aminoethyl side chain. The relative orientation of the amino group with respect to the indole ring can vary, leading to different spatial arrangements of the molecule.

While the existence of these various tautomers and conformers is theoretically possible, the 1H-indole-5-thiol tautomer is expected to be the most stable and predominant form in solution under normal conditions.

Metal Chelation and Complexation Chemistry of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The structure of 1H-Indole-5-thiol, 3-(2-aminoethyl)- contains multiple potential donor atoms, namely the indole nitrogen, the thiol sulfur, and the amino nitrogen, making it a potential ligand for metal ions. The ability of a molecule to bind to a metal ion is known as chelation, and it often involves the formation of a ring structure with the metal center.

Both the thiol and amino groups are well-known to coordinate with a variety of metal ions. aip.orgresearchgate.net The soft sulfur atom of the thiol group has a high affinity for soft metal ions such as mercury(II), cadmium(II), and lead(II). The harder nitrogen atom of the amino group can coordinate to a wider range of transition metal ions, including copper(II), nickel(II), and zinc(II).

The indole nitrogen can also participate in metal coordination, although it is generally a weaker donor than the thiol and amino groups. iisertirupati.ac.in The combination of the amino and thiol groups, separated by a flexible ethyl chain, could allow 1H-Indole-5-thiol, 3-(2-aminoethyl)- to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The potential for tridentate chelation involving the indole nitrogen also exists, which would lead to the formation of even more stable complexes.

Table 3: Potential Metal Chelation Modes of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | S (thiol) | Hg(II), Cd(II), Pb(II) |

| Monodentate | N (amino) | Cu(II), Ni(II), Zn(II) |

| Bidentate (S, N) | S (thiol), N (amino) | Cu(II), Ni(II), Zn(II), Cd(II) |

| Tridentate (S, N, N_indole) | S (thiol), N (amino), N (indole) | Transition metals |

The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the solvent. The formation of stable metal complexes can have significant implications for the biological activity and toxicity of both the metal and the ligand.

Photo-Induced Reactions and Photochemical Stability of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The photochemical behavior of 1H-Indole-5-thiol, 3-(2-aminoethyl)- is expected to be influenced by both the indole chromophore and the thiol group. The indole ring is a well-known chromophore that absorbs UV light and can undergo various photochemical reactions. iisertirupati.ac.in The thiol group can also participate in photo-induced processes, particularly photooxidation.

Photochemistry of the Indole Moiety: Upon absorption of UV radiation, the indole ring is promoted to an excited electronic state. researchgate.net From this excited state, it can undergo a variety of photochemical transformations, including photoionization to form a radical cation, and N-H bond cleavage to generate an indolyl radical. aip.org The specific photochemical pathways are sensitive to the molecular environment, including the solvent and the presence of other reactive species. The photodegradation of indole derivatives has been studied and can lead to a variety of products. nih.govnih.gov

Photochemistry of the Thiol Group: Thiols, particularly aromatic thiols (thiophenols), can undergo photooxidation. acs.orgnih.gov This process often involves the formation of a thiyl radical, which can then dimerize to form a disulfide. The photooxidation of thiophenols can be influenced by factors such as pH and the wavelength of the incident light. acs.org The presence of both the thiol and thiolate forms of the molecule can be important for the photoreaction to occur. acs.org

Table 4: Potential Photo-Induced Reactions of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

| Functional Group | Type of Photo-Reaction | Potential Product(s) |

| Indole | Photoionization | Indole radical cation |

| Indole | N-H bond cleavage | Indolyl radical |

| Thiol | Photooxidation | Thiyl radical, Disulfide |

Further research is required to fully elucidate the photochemical reaction mechanisms and to assess the photostability of this compound under various conditions.

Derivatization Strategies and Analogue Synthesis for 1h Indole 5 Thiol, 3 2 Aminoethyl

Modification at the Indole (B1671886) Nitrogen: N-Alkylation and N-Acylation of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The nitrogen atom of the indole ring is a common target for derivatization due to its nucleophilic character. N-alkylation and N-acylation are two primary methods to introduce a wide range of substituents at this position.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. A common method for the N-alkylation of tryptamines involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uknih.gov This reaction proceeds through a "borrowing hydrogen" mechanism, offering a clean and efficient route. nih.gov Another approach involves the generation of a dianion intermediate, which can then be reacted with an appropriate alkyl halide. cdnsciencepub.com These methods allow for the synthesis of various N-alkylated derivatives, from simple methyl or ethyl groups to more complex moieties.

N-Acylation: The introduction of an acyl group to the indole nitrogen can be achieved through several synthetic routes. One common method involves reacting the parent tryptamine (B22526) with an acyl chloride or anhydride. frontiersin.orgnih.gov For instance, N-nicotinoyl-tryptamine can be synthesized by the acylation of tryptamine with mixed nicotinic anhydride. nih.gov Sustainable methods using coupling reagents like EDC/HOBt have also been developed to facilitate the reaction between a carboxylic acid and the tryptamine. nih.gov These reactions produce N-acyl tryptamines, which are a class of potential gut microbiota-derived endocannabinoid-like mediators. frontiersin.orgnih.gov

| Modification Type | Reagents/Conditions | Resulting Derivative |

| N-Alkylation | Alcohol, Iridium catalyst bath.ac.uknih.gov | N-Alkyl-5-mercaptotryptamine |

| N-Alkylation | Dianion formation, Alkyl halide cdnsciencepub.com | N-Alkyl-5-mercaptotryptamine |

| N-Acylation | Acyl chloride or Anhydride frontiersin.orgnih.gov | N-Acyl-5-mercaptotryptamine |

| N-Acylation | Carboxylic acid, EDC/HOBt nih.gov | N-Acyl-5-mercaptotryptamine |

Functionalization at the Thiol Group: Thioether, Disulfide, and Sulfonamide Derivatives of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The thiol group at the 5-position is a highly reactive nucleophile, making it an excellent handle for introducing a variety of functional groups.

Thioether Derivatives: Thioethers can be synthesized through the S-alkylation of the thiol group. This is typically achieved via SN2 or SNAr reactions where the thiolate anion acts as a nucleophile attacking a carbon-based electrophile like an alkyl halide. acsgcipr.org Another method is the thiol-ene reaction, where the thiol undergoes an anti-Markovnikov addition to an alkene, often initiated by light or a radical initiator, forming a carbon-sulfur bond in high yield. researchgate.netresearchgate.net

Disulfide Derivatives: Disulfide bonds can be formed through the oxidation of the thiol group. taylorandfrancis.commdpi.com This can occur via air oxidation in a basic buffer or through reaction with other disulfide compounds in a process called thiol-disulfide exchange. taylorandfrancis.comnih.gov This reaction can be used to form symmetrical disulfides (dimers of the parent molecule) or unsymmetrical disulfides by reacting with a different thiol-containing molecule. The formation of disulfide bonds is a key post-translational modification in many proteins, crucial for their structure and stability. mdpi.com

Sulfonamide Derivatives: The thiol group can be oxidized to a sulfonic acid, which can then be converted to a sulfonyl chloride. The subsequent reaction with an amine yields a sulfonamide. Alternatively, direct synthesis of indole-5-sulfonamides has been reported for related structures, providing a pathway to this class of derivatives. For example, 3-(2-aminoethyl)-5-(aminosulfonyl)-1H-indole-2-carboxylic acid is a known compound, indicating the feasibility of placing a sulfonamide group at the 5-position of the indole ring.

| Derivative Type | General Reaction | Key Reagents/Conditions |

| Thioether | S-Alkylation (SN2/SNAr) | Alkyl halide, Base acsgcipr.org |

| Thioether | Thiol-ene "Click" Chemistry | Alkene, Photo/Thermal initiator researchgate.netresearchgate.net |

| Disulfide | Oxidation/Thiol-Disulfide Exchange | Air (O2), Disulfide reagents taylorandfrancis.comnih.gov |

| Sulfonamide | Oxidation followed by amination | Oxidizing agent, Amine |

Side-Chain Modifications: Amine and Aromatic Ring Functionalizations of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

The ethylamine (B1201723) side chain and the indole aromatic ring provide further opportunities for derivatization.

Amine Functionalizations: The primary amine of the ethylamine side chain can undergo reactions typical of primary amines. N-alkylation can introduce one or two alkyl groups, and N-acylation can form various amides. These reactions can be performed using the methods described previously for the indole nitrogen, though reaction conditions may need to be optimized to favor side-chain modification. Novel tryptamine derivatives have been synthesized by reacting tryptamine with compounds like chloral (B1216628) hydrate (B1144303) to produce ureido derivatives or complex diamines. nih.gov

Aromatic Ring Functionalizations: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution, with a strong preference for substitution at the C3 position. ic.ac.uk However, since the C3 position is already substituted in the parent molecule, electrophilic attack may occur at other positions on the ring, such as C2, C4, C6, or C7, depending on the directing effects of the existing substituents and the reaction conditions. Reactions such as Friedel-Crafts acylation have been demonstrated on solid-phase for the C3 position, and similar principles can be applied to other positions. aalto.fi Vilsmeier formylation is another method to introduce an aldehyde group onto the indole ring. aalto.fi

| Modification Site | Reaction Type | Example Reagents | Potential Product |

| Side-Chain Amine | N-Alkylation | Alkyl halide, Base | N-Alkyl, N,N-Dialkyl derivatives |

| Side-Chain Amine | N-Acylation | Acyl chloride, Carboxylic acid/Coupling agent | N-Acyl derivatives (Amides) nih.gov |

| Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., acyl chloride, Vilsmeier reagent) | C2, C4, C6, or C7 substituted derivatives ic.ac.ukaalto.fi |

Synthesis of Polymer-Supported and Conjugated Forms of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Immobilizing 1H-Indole-5-thiol, 3-(2-aminoethyl)- on a solid support facilitates the synthesis of derivative libraries and allows for easier purification of products.

The synthesis of indole derivatives on a solid phase can be achieved through various strategies. aalto.fi One common approach is to attach the indole scaffold to a resin via one of its reactive functional groups. For example, the indole nitrogen or the side-chain amine can be linked to a polymer support, such as a Wang or Rink amide resin. acs.org Once attached, the other functional groups (thiol, remaining amine/indole N-H, aromatic ring) can be modified using a variety of solution-phase chemistries adapted for solid-phase synthesis. aalto.fiacs.org After the desired modifications are complete, the final compound is cleaved from the resin. This approach is highly amenable to high-throughput synthesis.

Conjugated forms of the molecule can be created by linking it to other molecules of interest, such as peptides, fluorophores, or other pharmacophores. This is typically achieved by forming a stable covalent bond, such as an amide bond, between the side-chain amine of the indole derivative and a carboxylic acid on the target molecule, or a thioether linkage via the thiol group.

| Strategy | Description | Key Features |

| Polymer-Supported Synthesis | Covalent attachment of the indole scaffold to a solid resin for subsequent chemical modifications. aalto.fiacs.org | Simplified purification (filtration), potential for automation, suitable for library synthesis. |

| Conjugation | Covalent linking of the indole derivative to another molecule (e.g., peptide, fluorophore) to create a hybrid molecule. | Combines properties of both molecules, used for targeted delivery, probes, or bifunctional agents. |

Combinatorial Chemistry Approaches for Diversification of 1H-Indole-5-thiol, 3-(2-aminoethyl)- Analogs

Combinatorial chemistry, particularly when combined with solid-phase synthesis, provides a powerful tool for the rapid generation of large, diverse libraries of analogues from a common scaffold like 1H-Indole-5-thiol, 3-(2-aminoethyl)-.

The strategy involves systematically performing the derivatization reactions described in the previous sections using a wide variety of building blocks. For instance, the indole scaffold can be attached to a solid support. aalto.fiacs.org Then, the library can be diversified at multiple positions:

Thiol Group (C5): A diverse set of alkyl halides or alkenes can be used for S-alkylation or thiol-ene reactions, respectively, to create a library of thioethers.

Indole Nitrogen (N1): A variety of alkylating or acylating agents can be applied to introduce different substituents at the indole nitrogen.

Side-Chain Amine: Similar to the indole nitrogen, a diverse set of alkylating or acylating agents can be used to modify the primary amine.

By employing a split-and-pool synthesis strategy, a vast number of unique compounds can be generated. For example, a resin-bound scaffold can be split into multiple portions, with each portion reacting with a different building block for the thiol group. The portions are then pooled, mixed, and split again for reaction with a second set of building blocks at the indole nitrogen. This process can be repeated for the side-chain amine, resulting in a large library of compounds where each resin bead carries a single, unique molecular entity. This approach accelerates the discovery of novel compounds with desired properties. chemistryviews.orggrinnell.edu

| Diversification Point | Reaction Type | Building Block Class |

| Thiol Group | S-Alkylation / Thiol-ene | Alkyl halides, Alkenes |

| Indole Nitrogen | N-Alkylation / N-Acylation | Alcohols, Alkyl halides, Carboxylic acids, Acyl chlorides |

| Side-Chain Amine | N-Alkylation / N-Acylation | Aldehydes/Ketones (reductive amination), Acyl chlorides |

| Aromatic Ring | Electrophilic Substitution | Various electrophiles |

Advanced Spectroscopic and Chromatographic Methodologies for Analysis of 1h Indole 5 Thiol, 3 2 Aminoethyl

Elucidation of Conformational Dynamics via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the three-dimensional structure and dynamic conformational equilibria of molecules in solution. copernicus.orgauremn.org.br For 1H-Indole-5-thiol, 3-(2-aminoethyl)-, NMR can provide atomic-level insights into the flexibility of the ethylamine (B1201723) side chain, which is critical for its interaction with biological targets.

The conformational preferences of the side chain are dictated by the rotation around the Cα-Cβ and Cβ-C(indole) bonds. High-resolution 1H NMR spectra can reveal information about these rotational isomers. copernicus.org Key NMR parameters used in this analysis include:

Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (³J) across the ethylamine backbone is dependent on the dihedral angle, as described by the Karplus equation. By measuring these couplings, the relative populations of different staggered rotamers (gauche and anti) can be determined.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are close to each other (typically <5 Å). NOEs between the side-chain protons and protons on the indole (B1671886) ring can provide crucial distance constraints to define the predominant solution-state conformation. nih.gov

Chemical Shifts: The chemical shifts of the side-chain protons can be influenced by the anisotropic effects of the indole ring, providing further clues about the average conformation. copernicus.org

To complement experimental data, computational methods like replica-exchange with solute tempering molecular dynamics (REST-MD) can be used. copernicus.org These simulations can visualize the conformational exchange dynamics and calculate rotational energy barriers, which can then be compared with experimental NMR data. copernicus.org Furthermore, selective deuteration of the ethylamine side chain can simplify complex proton spectra, aiding in the unambiguous assignment of signals and the accurate measurement of coupling constants and NOEs. mdpi.com

| Nucleus | Typical Chemical Shift Range (ppm) for Indole Ring | Typical Chemical Shift Range (ppm) for Ethylamine Side Chain |

| ¹H | 6.5 - 7.8 (aromatic protons), 10.5 - 12.0 (N-H proton) | 2.8 - 3.5 (-CH₂-), 7.5 - 8.5 (-NH₂) |

| ¹³C | 100 - 140 | 25 - 45 |

Note: The table presents generalized chemical shift ranges for the structural motifs present in 1H-Indole-5-thiol, 3-(2-aminoethyl)-. Actual values may vary based on solvent and other experimental conditions.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment of 1H-Indole-5-thiol, 3-(2-aminoethyl)- Derivatives

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. creative-biostructure.com These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. jasco-global.com While 1H-Indole-5-thiol, 3-(2-aminoethyl)- itself is achiral, its derivatives, in which a stereocenter is introduced, can be analyzed by these methods to determine their absolute stereochemistry and study their chiral purity.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. jasco-global.com A chiral derivative of 1H-Indole-5-thiol, 3-(2-aminoethyl)- would exhibit a CD spectrum with positive or negative peaks corresponding to its electronic transitions, particularly the transitions of the indole chromophore. The resulting spectrum is highly sensitive to the stereochemical environment of the chromophore.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light over a range of wavelengths. slideshare.net The change in optical rotation near an absorption band of a chiral derivative is known as the Cotton effect, which can be positive or negative and is characteristic of the molecule's stereochemistry. bhu.ac.in

For these techniques to be applicable, a chiral center would need to be introduced, for instance, by alkylation at the α-position of the ethylamine side chain. The resulting enantiomers would produce mirror-image CD and ORD spectra. These analyses are crucial in medicinal chemistry and pharmacology, where the stereochemistry of a molecule often dictates its biological activity. Additionally, the formation of supramolecular chiral structures in thin films of derivatives could be investigated, which can give rise to exceptionally strong chiroptical signals. cnr.it

| Feature | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |

| Principle | Measures differential absorption of left and right circularly polarized light. creative-biostructure.com | Measures the rotation of plane-polarized light as a function of wavelength. creative-biostructure.com |

| Phenomenon | Circular Dichroism (different absorption coefficients, Δε). | Circular Birefringence (different refractive indices). |

| Spectral Appearance | Positive or negative peaks centered at absorption maxima. | S-shaped curves (Cotton effect) passing through zero near absorption maxima. bhu.ac.in |

| Primary Application | Analysis of protein secondary structure, determination of enantiomeric purity, stereochemical assignment. creative-biostructure.com | Determination of absolute configuration of chiral molecules. slideshare.net |

Mass Spectrometry-Based Fragmentation Studies for Structural Characterization and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structure of compounds and for identifying their metabolites. ijpras.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. ijpras.com

Structural Characterization: When subjected to ionization techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, 1H-Indole-5-thiol, 3-(2-aminoethyl)- is expected to undergo predictable fragmentation. The most characteristic fragmentation pathway for tryptamine-like structures involves the cleavage of the Cα-Cβ bond of the side chain. This results in the formation of a highly stable, resonance-delocalized indolic cation.

Proposed Primary Fragmentation: The molecular ion [M]⁺˙ would readily lose the •CH₂NH₂ radical, leading to the formation of a prominent fragment ion corresponding to the 3-methyl-1H-indole-5-thiol cation.

Secondary Fragmentations: Further fragmentation could involve the loss of small molecules like HCN from the indole ring, which is a characteristic fragmentation pattern for indoles. scirp.org The thiol group could lead to fragments involving the loss of •SH or H₂S.

Metabolite Identification: LC-MS is the primary tool for identifying drug metabolites in biological matrices. sciex.com The metabolic fate of 1H-Indole-5-thiol, 3-(2-aminoethyl)- can be predicted based on known biotransformations of serotonin (B10506) and related compounds, as well as reactions involving the thiol group. Potential metabolic modifications include:

Phase I Reactions: Oxidation of the indole ring, N-deamination of the side chain by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then oxidized to the corresponding indoleacetic acid derivative.

Phase II Reactions: N-acetylation of the primary amine, and conjugation reactions such as glucuronidation or sulfation at the thiol group.

Thiol-Specific Metabolism: The thiol group itself can be a target for metabolism, including S-methylation or oxidation to form sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids. nih.gov

These metabolic transformations result in specific mass shifts from the parent compound, which can be detected and identified using HRMS and tandem MS experiments. nih.govnih.gov

| Proposed Fragment/Metabolite | m/z of Parent Ion (C₁₀H₁₂N₂S) | Mass Shift (Δm/z) | Proposed Structure/Modification |

| Primary Fragment | 192.07 | -30.03 | [M - CH₂NH₂]⁺ |

| Metabolite 1 | 192.07 | +16.00 | Hydroxylation (e.g., on indole ring) |

| Metabolite 2 | 192.07 | +42.01 | N-acetylation |

| Metabolite 3 | 192.07 | +14.02 | S-methylation |

| Metabolite 4 | 192.07 | +31.99 | S-oxidation (to sulfinic acid) nih.gov |

| Metabolite 5 | 192.07 | +176.03 | Glucuronidation |

Hyphenated Chromatographic Techniques (LC-MS/MS, GC-MS) for Purity and Trace Analysis of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Hyphenated chromatography combines the powerful separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for purity assessment and trace-level quantification in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for analyzing non-volatile and thermally labile compounds like 1H-Indole-5-thiol, 3-(2-aminoethyl)- in biological fluids or reaction mixtures. mtc-usa.comekb.eg

Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. A C18 column with a mobile phase gradient of water and acetonitrile, often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency, provides excellent separation of the parent compound from its impurities and metabolites. mtc-usa.com

Detection: Electrospray ionization (ESI) is the most common ionization source for this type of molecule, typically operating in positive ion mode to protonate the primary amine, forming the [M+H]⁺ ion.

Quantification: For trace analysis, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a characteristic product ion is monitored. This process is highly selective and sensitive, allowing for quantification down to very low concentrations (pM to nM range). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation technique but is generally reserved for volatile and thermally stable compounds. Due to the low volatility and polar nature of 1H-Indole-5-thiol, 3-(2-aminoethyl)- (containing -NH₂ and -SH groups), derivatization is required prior to analysis.

Derivatization: The active hydrogens on the amine and thiol groups must be capped to increase volatility and thermal stability. Common derivatizing agents include silylating reagents (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives or acylating reagents (e.g., heptafluorobutyric anhydride). nih.gov

Analysis: The derivatized analyte can then be separated on a capillary GC column and detected by MS. GC-MS provides excellent chromatographic resolution and can be used for purity analysis and identification of volatile impurities. researchgate.net Chiral GC columns can be used for the separation of enantiomers of derivatized chiral derivatives. nih.gov

| Technique | Typical Column | Typical Mobile Phase / Carrier Gas | Ionization | Key Application |

| LC-MS/MS | C18 reversed-phase (e.g., 2.1 x 100 mm) | Water/Acetonitrile with 0.1% Formic Acid mtc-usa.com | ESI (positive mode) | Trace quantification in biological fluids, metabolite profiling. nih.gov |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | EI | Purity analysis, identification of volatile impurities (after derivatization). nih.gov |

In Situ Spectroscopic Monitoring of Reactions Involving 1H-Indole-5-thiol, 3-(2-aminoethyl)-

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information without the need for sample quenching and workup. rsc.org This is particularly useful for studying reactions involving the versatile thiol and amine functionalities of 1H-Indole-5-thiol, 3-(2-aminoethyl)-.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective for tracking changes in functional groups. rsc.org For reactions involving the thiol group, such as oxidation, disulfide formation, or thiol-ene additions, one could monitor the disappearance of the S-H stretching vibration (around 2550 cm⁻¹) and the appearance of new bands corresponding to the products (e.g., S=O stretches for oxidation products). Similarly, reactions at the amine group, like acylation, would show the disappearance of N-H bending vibrations and the appearance of amide carbonyl bands.

In Situ NMR Spectroscopy: By placing a specialized NMR tube directly in the spectrometer and initiating the reaction within the tube (e.g., via photochemical activation or reagent injection), the progress of the reaction can be followed in real time. rsc.org This technique can track the decrease in the intensity of reactant signals and the simultaneous increase in product signals, providing detailed kinetic profiles. Changes in the chemical shifts of protons adjacent to the reacting functional group offer direct evidence of the chemical transformation.

These in situ methods are powerful for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms involving 1H-Indole-5-thiol, 3-(2-aminoethyl)-.

| Technique | Principle | Information Obtained | Example Application for 1H-Indole-5-thiol, 3-(2-aminoethyl)- |

| In Situ FTIR | Monitors changes in vibrational frequencies of functional groups. rsc.org | Reaction kinetics, identification of intermediates, endpoint determination. | Monitoring the disappearance of the S-H stretch during a disulfide bond formation reaction. |

| In Situ NMR | Tracks changes in the chemical environment of nuclei over time. rsc.org | Detailed kinetic data, structural confirmation of products, mechanistic insights. | Following the change in chemical shift of the -CH₂-S- protons during an S-alkylation reaction. |

Theoretical and Computational Chemistry of 1h Indole 5 Thiol, 3 2 Aminoethyl

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors for 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1H-Indole-5-thiol, 3-(2-aminoethyl)-. These methods can provide insights into the molecule's geometry, electronic properties, and sites susceptible to electrophilic or nucleophilic attack.

For serotonin (B10506), DFT calculations have been employed to determine its stable conformations and vibrational spectra. A comparative study of different DFT methods, such as mPW1PW91, HCTH, SVWN, PBEPBE, B3PW91, and B3LYP, with various basis sets, has shown that the SVWN/6-311++G and SVWN/6-311+G* levels of theory provide the best prediction for its structure. For vibrational spectra, the PBEPBE/LANL2DZ level of theory has demonstrated better performance.

Global reactivity descriptors, which can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical behavior. These descriptors include ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index. For serotonin, the HOMO energy is calculated to be -1.875 eV and the LUMO energy is 0.729 eV, resulting in an energy gap of 2.604 eV. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For 1H-Indole-5-thiol, 3-(2-aminoethyl)-, we would expect the introduction of the thiol group to influence these electronic properties. The sulfur atom, being more polarizable than the oxygen in serotonin, could lead to a smaller HOMO-LUMO gap, potentially increasing the molecule's reactivity. DFT studies on allyl mercaptan and its derivatives have shown that the thiol group plays a significant role in the molecule's antiradical activity. nih.gov Similar calculations on 5-thioserotonin would be invaluable in predicting its antioxidant potential and metabolic fate.

Table 1: Representative Quantum Chemical Descriptors for Serotonin and Hypothetical Values for 5-Thioserotonin

| Descriptor | Serotonin (Calculated) | 1H-Indole-5-thiol, 3-(2-aminoethyl)- (Hypothetical) | Significance |

| HOMO Energy | -1.875 eV researchgate.net | Expected to be higher (less negative) | Relates to the ability to donate electrons. |

| LUMO Energy | 0.729 eV researchgate.net | Expected to be lower | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 2.604 eV researchgate.net | Expected to be smaller | Indicates chemical reactivity; smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (HOMO-LUMO)/2 | Expected to be lower | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | µ²/2η (where µ is chemical potential) | Expected to be higher | Propensity to accept electrons. |

Note: The values for 1H-Indole-5-thiol, 3-(2-aminoethyl)- are hypothetical and based on general chemical principles. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of 1H-Indole-5-thiol, 3-(2-aminoethyl)- in Solvent Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 1H-Indole-5-thiol, 3-(2-aminoethyl)-, MD simulations in a solvent environment, such as water, are crucial for understanding its conformational flexibility, solvation, and interactions with the surrounding solvent molecules.

While specific MD studies on 5-thioserotonin are not available, extensive simulations have been performed on serotonin and other tryptamine (B22526) derivatives. nih.gov These studies reveal how the molecule interacts with water molecules and how its conformation changes in an aqueous environment. For instance, MD simulations of tryptamine analogs have been used to investigate their permeation across a model neuronal membrane. nih.gov Such studies have shown that substitutions on the indole (B1671886) ring and the state of protonation of the amino group significantly affect membrane permeability. nih.gov

Docking Studies and Binding Affinity Predictions for 1H-Indole-5-thiol, 3-(2-aminoethyl)- with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1H-Indole-5-thiol, 3-(2-aminoethyl)-, docking studies would be instrumental in predicting its binding modes and affinities to various biological targets, particularly serotonin receptors (5-HTRs) and the serotonin transporter (SERT).

Extensive docking studies have been performed on serotonin and a vast array of its derivatives with various 5-HT receptor subtypes. nih.govnih.gov These studies have identified key amino acid residues in the binding pockets that are crucial for ligand recognition. For example, in the 5-HT2A receptor, the cationic amino group of serotonin is known to interact with a conserved aspartate residue (Asp3.32). nih.gov Computational experiments have also suggested a hydrogen bond interaction with a serine residue (Ser3.36). nih.gov

For 1H-Indole-5-thiol, 3-(2-aminoethyl)-, it is hypothesized that it would adopt a similar binding pose to serotonin within the orthosteric binding site of 5-HT receptors. The ethylamine (B1201723) side chain would likely form the critical interaction with the conserved aspartate. The indole core would engage in hydrophobic and aromatic interactions within the binding pocket. The novel feature, the 5-thiol group, could introduce new interactions. Depending on the specific residues in the binding pocket, the thiol group could act as a hydrogen bond donor or acceptor, potentially increasing the binding affinity or altering the selectivity for different receptor subtypes. Docking into a model of the serotonin transporter has shown two possible binding modes for tryptamine derivatives, differing in the orientation of the indole ring. researchgate.net

Table 2: Key Interacting Residues in Serotonin Receptors and Transporter and Predicted Interactions with 1H-Indole-5-thiol, 3-(2-aminoethyl)-

| Target | Key Residues for Serotonin Binding | Predicted Interactions with 1H-Indole-5-thiol, 3-(2-aminoethyl)- |

| 5-HT2A Receptor | Asp3.32, Ser3.36 nih.gov | Ionic interaction with Asp3.32; H-bond with Ser3.36; Potential new H-bond via 5-thiol group. |

| Serotonin Transporter (SERT) | Tyr95, Asp98, Ile172, Phe341 researchgate.net | Ionic interaction with Asp98; Aromatic/hydrophobic interactions with Tyr95, Ile172, Phe341. |

| 5-HT1A Receptor | Asp116, Cys120, Phe361 researchgate.net | Ionic interaction with Asp116; H-bond with Cys120; Pi-Pi stacking with Phe361. |

QSAR and QSPR Modeling for 1H-Indole-5-thiol, 3-(2-aminoethyl)- Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. QSAR models relate the biological activity of compounds to their physicochemical properties, while QSPR models relate physicochemical properties to chemical structure.

For a series of analogs of 1H-Indole-5-thiol, 3-(2-aminoethyl)-, QSAR studies could be developed to predict their binding affinities for serotonin receptors or their inhibitory activity on the serotonin transporter. While no specific QSAR studies on 5-thioserotonin analogs were found, numerous QSAR studies have been conducted on various classes of serotonin receptor ligands and indole derivatives. nih.govualberta.ca These studies typically use a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to build a mathematical model that can predict the activity of new compounds. For example, a QSAR study on indole and isatin (B1672199) derivatives as SARS 3CLpro inhibitors highlighted the importance of certain structural features for inhibitory activity. nih.gov

Similarly, QSPR models could be developed for 5-thioserotonin analogs to predict important physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. QSPR studies on halogenated methyl-phenyl ethers have successfully used descriptors derived from electrostatic potential calculations to predict properties like vapor pressure and octanol/water partition coefficient. nih.gov For 5-thioserotonin analogs, descriptors related to the polarizability and hydrogen bonding capacity of the thiol group would likely be important contributors to the QSPR models.

Prediction of Spectroscopic Properties and Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of novel compounds and in the interpretation of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For complex molecules, it is important to consider multiple conformations, as the observed chemical shifts are a Boltzmann-weighted average of the shifts of all populated conformers. For serotonin, DFT calculations have been shown to reproduce its vibrational spectra well, which are related to its infrared and Raman spectra. researchgate.net Similar calculations for 1H-Indole-5-thiol, 3-(2-aminoethyl)- would provide a theoretical ¹H and ¹³C NMR spectrum, which would be invaluable for its unambiguous identification if it were to be synthesized.

Computational methods can also be used to investigate reaction mechanisms. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies. While specific reaction mechanisms for 5-thioserotonin have not been studied computationally, theoretical studies on the reactions of related molecules, such as the addition of cysteine thiol to dopaquinone, have provided detailed insights into the reactivity of thiol-containing biomolecules. researchgate.net For 5-thioserotonin, computational studies could explore its potential metabolic pathways, such as oxidation of the thiol group or reactions involving the indole ring and ethylamine side chain.

Biological Activity and Mechanistic Investigations of 1h Indole 5 Thiol, 3 2 Aminoethyl at the Molecular Level

Assessment of Enzymatic Inhibition or Activation by 1H-Indole-5-thiol, 3-(2-aminoethyl)- In Vitro

There is a notable lack of specific data on the in vitro enzymatic inhibition or activation by 1H-Indole-5-thiol, 3-(2-aminoethyl)-. As a structural analog of serotonin (B10506), it is plausible that this compound could interact with enzymes that metabolize serotonin, such as monoamine oxidase (MAO). patsnap.comwikipedia.org MAO is responsible for the oxidative deamination of monoamines, including serotonin. patsnap.com Inhibition of MAO-A, in particular, can lead to an increase in serotonin levels. wikipedia.org However, without direct experimental evidence, it remains speculative whether the thiol group at the 5-position of the indole (B1671886) ring would enhance or diminish its affinity for and activity on MAO or other enzymes. Studies on other substituted tryptamine (B22526) derivatives have shown that they can act as inhibitors of MAO. nih.gov

Table 1: Hypothetical Assessment of Enzymatic Activity of 1H-Indole-5-thiol, 3-(2-aminoethyl)- This table is for illustrative purposes only, as no direct experimental data has been found.

| Enzyme Target | Predicted Interaction | Rationale |

| Monoamine Oxidase A (MAO-A) | Potential Inhibitor | Structural similarity to serotonin, a known MAO-A substrate. |

| Tryptophan Hydroxylase | Unlikely to be a direct modulator | This enzyme is involved in the synthesis of serotonin from tryptophan. |

Receptor Binding Studies and Ligand-Target Interactions of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

Specific receptor binding affinities (such as Ki values) for 1H-Indole-5-thiol, 3-(2-aminoethyl)- at various serotonin (5-HT) receptors are not well-documented in publicly available research. Serotonin itself interacts with a wide array of 5-HT receptors, which are broadly classified into seven families (5-HT1 to 5-HT7). wikipedia.org These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.org

The binding of serotonin to its receptors typically involves an interaction between the protonated amine of the ethylamine (B1201723) side chain and a conserved aspartate residue in the third transmembrane domain of the receptor. nih.gov The indole ring and the hydroxyl group of serotonin also contribute to the binding affinity and selectivity for different receptor subtypes. The presence of a thiol group in place of the hydroxyl group in 5-Thioserotonin would likely alter its binding profile due to differences in electronegativity, size, and hydrogen bonding capacity. It is conceivable that this modification could lead to altered affinity and/or selectivity for certain 5-HT receptor subtypes. For example, studies on other serotonin analogs have shown that even minor modifications can significantly impact receptor affinity. acnp.org

Table 2: Predicted Receptor Binding Profile of 1H-Indole-5-thiol, 3-(2-aminoethyl)- This table is hypothetical and based on the structure of the compound, as specific binding data is unavailable.

| Receptor Subtype | Predicted Affinity | Potential Interaction Sites |

| 5-HT1A | Possible | Interaction with the conserved aspartate residue; altered hydrogen bonding due to the thiol group. |

| 5-HT2A | Possible | Interaction with the conserved aspartate residue; altered hydrogen bonding due to the thiol group. |

| 5-HT3 | Possible | Interaction with the ligand-gated ion channel; potential for altered cation permeability. |

Modulatory Effects of 1H-Indole-5-thiol, 3-(2-aminoethyl)- on Cellular Signaling Pathways (Excluding Human Cells/Trials)

Direct evidence for the modulatory effects of 1H-Indole-5-thiol, 3-(2-aminoethyl)- on cellular signaling pathways in non-human model systems is scarce. However, based on its structural similarity to serotonin, it is expected to influence signaling cascades downstream of 5-HT receptors.

Activation of different 5-HT receptor subtypes initiates various signaling pathways. For instance, 5-HT1 and 5-HT5 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production. researchgate.net The 5-HT2 receptor family is coupled to Gq/11 proteins, activating phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C. nih.gov

Given that the thiol group may alter the receptor binding and activation profile of 5-Thioserotonin, its effects on these downstream signaling pathways could differ from those of serotonin. Thiols are known to be redox-sensitive, and this property could introduce novel regulatory mechanisms in cellular signaling. nih.gov

Role of 1H-Indole-5-thiol, 3-(2-aminoethyl)- as a Precursor or Metabolite in Model Biological Systems (Excluding Human Context)

The metabolic fate of 1H-Indole-5-thiol, 3-(2-aminoethyl)- in model biological systems has not been elucidated. Serotonin is synthesized from the amino acid tryptophan, with 5-hydroxytryptophan (B29612) (5-HTP) as an intermediate. news-medical.netnih.gov The primary metabolic pathway for serotonin degradation involves oxidation by monoamine oxidase to 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org

It is unknown whether 5-Thioserotonin is a naturally occurring metabolite of serotonin or if it can be synthesized in vivo. The metabolism of tryptamine derivatives can involve various enzymatic reactions, including hydroxylation, N-dealkylation, and conjugation reactions such as glucuronidation and sulfation. nih.gov It is possible that if 5-Thioserotonin were introduced into a biological system, it would be metabolized by similar enzymatic pathways, potentially leading to the formation of various sulfur-containing metabolites.

Investigations into the Molecular Basis of Antioxidant or Redox Activity of 1H-Indole-5-thiol, 3-(2-aminoethyl)-

While specific studies on the antioxidant or redox activity of 1H-Indole-5-thiol, 3-(2-aminoethyl)- are not available, the presence of a thiol group suggests that it may possess antioxidant properties. Thiols are known to be effective radical scavengers and can participate in redox reactions. nih.gov The indole nucleus of serotonin itself has been shown to have antioxidant properties, protecting lipids from oxidation. nih.gov

The antioxidant activity of thiol-containing compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. nih.gov The thiol group (-SH) can readily donate a hydrogen atom to neutralize free radicals, forming a thiyl radical (-S•), which is relatively stable.

The redox potential of a thiol group is a key determinant of its antioxidant capacity. The cellular redox environment is tightly regulated, with thiols playing a crucial role in maintaining this balance. nih.gov It is plausible that 5-Thioserotonin could participate in cellular redox signaling through its thiol group.

Structure Activity Relationship Sar Studies for 1h Indole 5 Thiol, 3 2 Aminoethyl Analogs

Elucidating Key Pharmacophoric Features of 1H-Indole-5-thiol, 3-(2-aminoethyl)- for Target Interaction

The tryptamine (B22526) scaffold, the core of 1H-Indole-5-thiol, 3-(2-aminoethyl)-, presents several key pharmacophoric features that are crucial for its interaction with various receptors, particularly serotonin (B10506) (5-HT) receptors. These features include the indole (B1671886) ring system, the ethylamine (B1201723) side chain, and the substituent at the 5-position.

The indole nucleus serves as a critical recognition element, often engaging in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The NH group of the indole can act as a hydrogen bond donor, further anchoring the ligand to the target protein.

The aminoethyl side chain is another fundamental component. The primary amine at the terminus of this chain is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group. This charged group is pivotal for forming a salt bridge with an anionic residue, such as a conserved aspartate in the third transmembrane domain of many G-protein coupled receptors (GPCRs), which is a key interaction for many tryptamines.

The substituent at the 5-position of the indole ring plays a significant role in modulating the affinity and selectivity of the compound for different receptor subtypes. In the case of 1H-Indole-5-thiol, 3-(2-aminoethyl)-, the thiol (-SH) group is of particular interest. As a bioisostere of the hydroxyl (-OH) group found in the endogenous neurotransmitter serotonin (5-hydroxytryptamine), the thiol group can influence the electronic properties of the indole ring and participate in different types of interactions. The thiol group is a good hydrogen bond donor and a weaker acceptor. Its larger size and lower electronegativity compared to a hydroxyl group can alter the binding mode and affinity for the target.

Impact of Indole Ring Substitutions on Molecular Recognition and Biological Efficacy

Substitutions on the indole ring, particularly at the 5-position, have a profound impact on the biological activity of tryptamine analogs. The nature of the substituent at this position can influence affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, among others.

Studies on a range of 5-substituted tryptamines have revealed that both electronic and steric factors are important. For instance, electron-donating groups at the 5-position, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), are often associated with high affinity for certain 5-HT receptors. The thiol group (-SH) is also an electron-donating group, suggesting that 5-mercaptotryptamine could exhibit significant receptor affinity.

The size and polarity of the substituent also play a crucial role. Bulky groups at the 5-position can either enhance or diminish affinity depending on the topology of the receptor's binding pocket. The following table illustrates the effect of different substituents at the 5-position on the binding affinity (Ki, in nM) for the human 5-HT1A receptor.

| Compound | 5-Substituent (R) | Ki (nM) for 5-HT1A |

|---|---|---|

| Serotonin | -OH | 3.5 |

| 5-Methoxytryptamine | -OCH3 | 10 |

| 5-Carboxamidotryptamine | -CONH2 | 1.8 |

| 5-Chlorotryptamine | -Cl | 25 |

| 5-Methyltryptamine | -CH3 | 50 |

This table presents a selection of data from published literature to illustrate the trend of 5-substituent effects on 5-HT1A receptor affinity. The data is representative and intended for comparative purposes.

Influence of Thiol Group Modifications on Reactive Interactions and Specificity